DPPH Radical Scavenging: 4-Phenyl vs. 4-n-Propyl Substitution
In a direct comparative study, 4-phenylcoumarins demonstrated 3-fold more potent DPPH radical scavenging activity than the corresponding 4-n-propylcoumarin analog. The EC50 values were 7.61 µg/mL and 22.92 µg/mL, respectively [1]. This head-to-head comparison isolates the impact of the 4-substituent's aromaticity versus an aliphatic chain on antioxidant capacity.
| Evidence Dimension | DPPH Radical Scavenging Activity (EC50) |
|---|---|
| Target Compound Data | 7.61 µg/mL (4-phenylcoumarins) |
| Comparator Or Baseline | 22.92 µg/mL (4-n-propylcoumarins) |
| Quantified Difference | 3.0-fold lower EC50 (higher potency) |
| Conditions | In vitro DPPH assay |
Why This Matters
For researchers developing antioxidant leads or natural product libraries, this quantifies the functional advantage of the 4-phenyl group over a simple alkyl chain, justifying its selection as a core scaffold for further optimization.
- [1] Elvine Pami Nguelefack-Mbuyo et al. In Vitro Antioxidant Activity of Extracts and Coumarins from the Stem Bark of Mammea africana Sabine. Journal of Complementary and Integrative Medicine, 2010, 7(1). View Source
